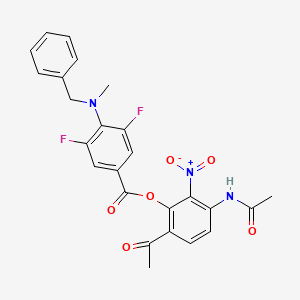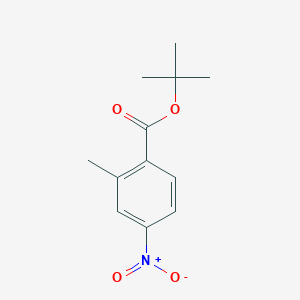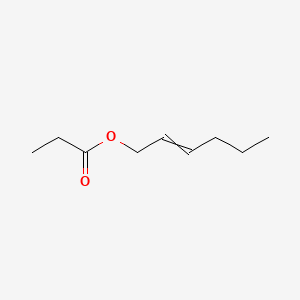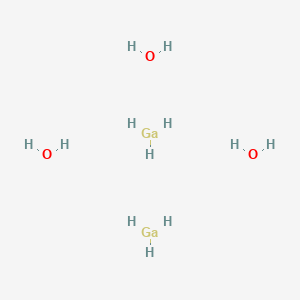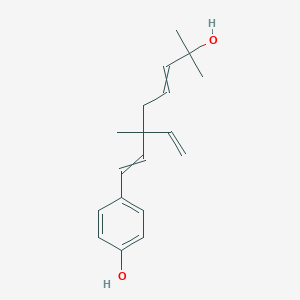
4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a natural compound isolated from the seeds of the plant Psoralea corylifolia. It is an analog of Bakuchiol, a well-known meroterpene phenol. Delta3,2-Hydroxylbakuchiol has garnered interest due to its potent biological activities, particularly its ability to inhibit monoamine transporters, making it a potential candidate for research into neurological disorders such as Parkinson’s disease and depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta3,2-Hydroxylbakuchiol can be synthesized through various methods. One notable approach involves the asymmetric synthesis route, which addresses the challenges of low extraction yield and oxidative deterioration during extraction from natural sources . The synthetic route typically involves hydrogenation and subsequent transformations to achieve the desired compound .
Industrial Production Methods
Industrial production of Delta3,2-Hydroxylbakuchiol is still in its nascent stages. The primary focus has been on optimizing synthetic routes to ensure high yield and purity. The development of scalable and cost-effective methods is crucial for its potential commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further research .
Common Reagents and Conditions
Common reagents used in the reactions involving Delta3,2-Hydroxylbakuchiol include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are typically mild to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of Delta3,2-Hydroxylbakuchiol include its analogs with modified functional groups. These analogs are often tested for their biological activities to identify potential therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Delta3,2-Hydroxylbakuchiol has a wide range of scientific research applications:
Wirkmechanismus
Delta3,2-Hydroxylbakuchiol exerts its effects primarily by inhibiting monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, which can help alleviate symptoms of neurological disorders . The compound’s selectivity for DAT and NET over the serotonin transporter (SERT) is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Delta3,2-Hydroxylbakuchiol is unique due to its specific inhibition of monoamine transporters. Similar compounds include:
Bakuchiol: Another meroterpene phenol with diverse biological activities.
12-Hydroxyisobakuchiol: A structurally similar compound with potential biological activities.
3-Hydroxybakuchiol: Another analog with similar inhibitory effects on monoamine transporters.
Psoracorylifol A and C: Compounds with similar structures but different functional groups, leading to varied biological activities.
Delta3,2-Hydroxylbakuchiol stands out due to its higher selectivity for DAT and NET, making it a promising candidate for further research into neurological disorders .
Eigenschaften
IUPAC Name |
4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEXUROYEYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
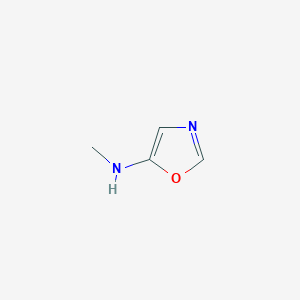
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
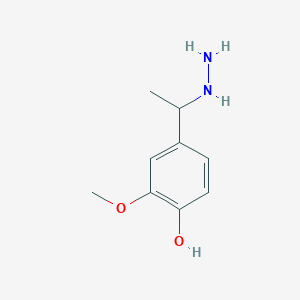
amine](/img/structure/B15147044.png)
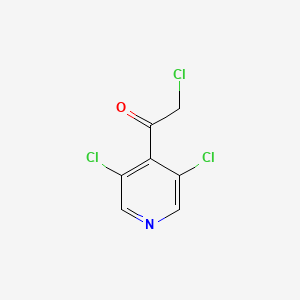

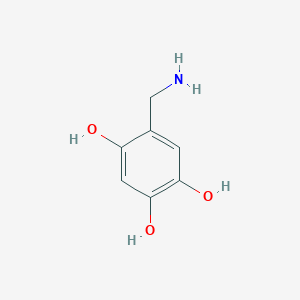
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
